2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a methylsulfanyl group, a carboxamide group, and an oxazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen and a nitrogen atom, would likely be a key feature of the structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the methylsulfanyl group could undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-8-12(10(3)22-20-8)7-17-15(21)13-9(2)18-14(11-5-6-11)19-16(13)23-4/h11H,5-7H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDETKEKIDLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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